4-Hexyn-3-ol, hydrochloride
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
19176-72-8 |
|---|---|
Molecular Formula |
C11H20Cl3NO |
Molecular Weight |
288.6 g/mol |
IUPAC Name |
6-[bis(2-chloroethyl)amino]-3-methylhex-4-yn-3-ol;hydrochloride |
InChI |
InChI=1S/C11H19Cl2NO.ClH/c1-3-11(2,15)5-4-8-14(9-6-12)10-7-13;/h15H,3,6-10H2,1-2H3;1H |
InChI Key |
FTVLDRKJOYFGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CCN(CCCl)CCCl)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hexyn-3-ol: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-hexyn-3-ol, a versatile bifunctional molecule featuring a secondary alcohol and an internal alkyne. This document delves into its chemical structure, physicochemical properties, and detailed spectral analysis, offering a foundational understanding for its application in synthetic chemistry. Key synthetic methodologies for its preparation and characteristic chemical transformations, including oxidation and selective hydrogenation, are presented with detailed experimental protocols. The guide explores the compound's utility as a synthetic intermediate and building block in the development of more complex molecules, underpinned by authoritative references to support the discussed principles and procedures.
Introduction
4-Hexyn-3-ol (CAS No. 20739-59-7) is a valuable chemical entity possessing two key functional groups: a secondary alcohol at the C-3 position and a carbon-carbon triple bond between C-4 and C-5.[1] This unique structural arrangement offers a rich platform for a variety of chemical modifications, making it an attractive building block in organic synthesis. The presence of both a nucleophilic hydroxyl group and an electrophilically-activatable alkyne allows for a diverse range of transformations, enabling the construction of complex molecular architectures. This guide aims to provide researchers and drug development professionals with a detailed understanding of the chemical nature and synthetic potential of 4-hexyn-3-ol.
Chemical Structure and Physicochemical Properties
The molecular structure of 4-hexyn-3-ol consists of a six-carbon chain with a hydroxyl group on the third carbon and a triple bond between the fourth and fifth carbons.[1]
Caption: Molecular Structure of 4-Hexyn-3-ol.
The physical and chemical properties of 4-hexyn-3-ol are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.14 g/mol | [1] |
| CAS Number | 20739-59-7 | [1] |
| Appearance | Colorless liquid | |
| Density | 0.894 g/mL | |
| Boiling Point | 94-95 °C at 105 mmHg | |
| Refractive Index | 1.450 | |
| SMILES | CCC(C#CC)O | [1] |
| InChIKey | KARLLBDFLHNKBO-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic data of 4-hexyn-3-ol is critical for its identification and for monitoring reactions in which it is a reactant or product.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-hexyn-3-ol exhibits characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the neighboring functional groups.
| Proton Assignment | Chemical Shift (ppm, approx.) | Multiplicity | Coupling Constant (J, Hz, approx.) |
| CH₃ (C6) | 1.8 | Triplet | 2.5 |
| CH (C3) | 4.1 | Quartet | 6.5 |
| CH₂ (C2) | 1.6 | Multiplet | - |
| CH₃ (C1) | 1.0 | Triplet | 7.5 |
| OH | Variable | Singlet | - |
Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the alkyne and alcohol functionalities results in distinct chemical shifts for the carbon atoms.
| Carbon Assignment | Chemical Shift (ppm, approx.) |
| C1 | 10.1 |
| C2 | 30.5 |
| C3 | 62.8 |
| C4 | 82.5 |
| C5 | 78.9 |
| C6 | 3.5 |
Infrared (IR) Spectroscopy
The IR spectrum of 4-hexyn-3-ol displays characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹, approx.) | Functional Group | Vibrational Mode |
| 3350 (broad) | O-H | Stretching |
| 2970-2870 | C-H (sp³) | Stretching |
| 2250 (weak) | C≡C (internal) | Stretching |
| 1050 | C-O | Stretching |
The weakness of the C≡C stretching band is characteristic of an internal alkyne due to the relatively small change in dipole moment during the vibration.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4-hexyn-3-ol results in fragmentation patterns that can be used for its identification. The molecular ion peak (M⁺) at m/z = 98 may be weak or absent. Common fragmentation pathways include:
-
α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.
-
Dehydration: Loss of a water molecule (M-18).
-
Propargylic cleavage: Cleavage of the bond adjacent to the triple bond.
A likely prominent peak in the mass spectrum is at m/z = 69, corresponding to the loss of an ethyl group.[1]
Synthesis of 4-Hexyn-3-ol
A common and effective method for the synthesis of 4-hexyn-3-ol is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide to an aldehyde.
Grignard Reaction Protocol
This protocol describes the synthesis of 4-hexyn-3-ol from propanal and 1-butynylmagnesium bromide.
Materials:
-
Magnesium turnings
-
1-Bromobutane
-
Anhydrous diethyl ether or THF
-
Propanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).
-
Formation of the Alkynyl Grignard: Cool the butylmagnesium bromide solution to 0 °C. Bubble 1-butyne gas through the solution or add it as a condensed liquid. This acid-base reaction forms 1-butynylmagnesium bromide and butane gas.
-
Reaction with Propanal: While maintaining the temperature at 0 °C, add a solution of propanal in anhydrous diethyl ether dropwise to the stirred solution of 1-butynylmagnesium bromide.
-
Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude 4-hexyn-3-ol can be purified by distillation under reduced pressure.
Caption: Workflow for the Grignard synthesis of 4-Hexyn-3-ol.
Chemical Reactivity and Synthetic Applications
The bifunctional nature of 4-hexyn-3-ol allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Oxidation of the Alcohol
The secondary alcohol group of 4-hexyn-3-ol can be oxidized to the corresponding ketone, 4-hexyn-3-one, using various oxidizing agents. A mild and selective method involves the use of tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant.[2]
Experimental Protocol: Oxidation to 4-Hexyn-3-one
-
To a solution of 4-hexyn-3-ol (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add N-methylmorpholine N-oxide (NMO) (1.5 eq) and powdered 4 Å molecular sieves.
-
Add a catalytic amount of tetrapropylammonium perruthenate (TPAP) (0.05 eq).
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-hexyn-3-one, which can be purified by distillation or chromatography.
Reactions of the Alkyne
The internal alkyne of 4-hexyn-3-ol can undergo a variety of addition reactions.
Selective hydrogenation of the alkyne to a cis-alkene can be achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[3] This transformation provides access to (Z)-4-hexen-3-ol, a valuable synthetic intermediate. Complete hydrogenation to the corresponding alkane, 3-hexanol, can be accomplished using a more active catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Experimental Protocol: Selective Hydrogenation to (Z)-4-Hexen-3-ol
-
Dissolve 4-hexyn-3-ol in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of Lindlar's catalyst (typically 5-10% by weight of the substrate).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC to ensure the reaction stops at the alkene stage.
-
Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate to obtain (Z)-4-hexen-3-ol.
Caption: Key reactions of 4-Hexyn-3-ol.
The alkyne can undergo electrophilic addition reactions with reagents such as hydrogen halides (HX) and halogens (X₂). These reactions typically proceed through a vinyl cation intermediate. The regioselectivity of the addition of HX follows Markovnikov's rule.
Potential Applications in Synthesis
While specific, large-scale industrial applications of 4-hexyn-3-ol are not widely documented, its structural motifs are found in various classes of more complex molecules. Its derivatives, such as the corresponding ketone and alkene, are valuable intermediates.[4] For instance, alkynols are precursors in the synthesis of some natural products and pharmaceuticals. The cis-alkenol derived from 4-hexyn-3-ol is a structural feature in some flavor and fragrance compounds.[5]
Safety and Handling
4-Hexyn-3-ol is a flammable liquid and vapor.[1] It is harmful if swallowed and is very toxic to aquatic life.[1]
Precautionary Measures:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Hexyn-3-ol is a versatile and valuable building block in organic synthesis. Its bifunctional nature, with both a secondary alcohol and an internal alkyne, provides a wide array of opportunities for chemical modification. This guide has provided a detailed overview of its structure, properties, synthesis, and reactivity, supported by experimental protocols for key transformations. A thorough understanding of the chemistry of 4-hexyn-3-ol will enable researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel and complex molecules.
References
- Google Patents. (n.d.). Method for preparing hexyn-3-ol-1.
-
PubChem. (n.d.). 4-Hexyn-3-ol. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
YouTube. (2022, November 22). mass spectrum & fragmentation of 3-hexanol. ChemHelpASAP. Retrieved February 5, 2026, from [Link]
-
YouTube. (2020, December 3). R3.4.11 Electrophilic addition reactions (HL). Mike Sugiyama Jones (MSJ Chem). Retrieved February 5, 2026, from [Link]
-
NIST. (n.d.). 4-Hexen-3-ol. NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]
-
MDPI. (2021). Investigating the Long-Term Kinetics of Pd Nanoparticles Prepared from Microemulsions and the Lindlar Catalyst for Selective Hydrogenation of 3-Hexyn-1-ol. Retrieved February 5, 2026, from [Link]
-
YouTube. (2022, November 22). mass spectrum & fragmentation of hexane. ChemHelpASAP. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectroscopic data (in ppm) of compounds 3 and 4 (150 MHz; DMSO-d 6 , 298 K) a. Retrieved February 5, 2026, from [Link]
-
Cancersummit.org. (n.d.). Rakhee1, Prateek Singh1, Saleem Javed2, Raj Kishore Sharma3 and Bipin Gupta4*. Retrieved February 5, 2026, from [Link]
-
The Good Scents Company. (n.d.). 4-hexen-3-one, 2497-21-4. Retrieved February 5, 2026, from [Link]
-
Pearson+. (n.d.). The hydrogenation reaction of an alkyne using the Lindlar catalys... | Study Prep in Pearson+. Retrieved February 5, 2026, from [Link]
-
YouTube. (2020, June 10). Multiplicity of 1H NMR signals (Spin-spin coupling). Retrieved February 5, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation .... Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). US5620879A - Process for producing natural cis-3-hexenol from unsaturated fatty acids.
-
Wiley Analytical Science. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Retrieved February 5, 2026, from [Link]
-
YouTube. (2019, January 17). Hydrogenation, Lindar's catalyst, Dissolving Metal Reduction - cis/trans alkenes. Leah4sci. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Multiplicity in Proton NMR. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). Process for the synthesis of cis-3-hexen-1-ol from an unsaturated fatty acid.
-
SlidePlayer. (n.d.). aromatic primary diamine synthesis. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 3-Hexenol. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). AU710684B2 - Process for producing natural cis-3-hexanol from unsaturated fatty acids.
-
PubChem. (n.d.). (3R,4E)-4-Hexen-3-ol. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). Hex-4-yn-3-one. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
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Chemodynamics of Acetylenic Alcohols in Hydrochloric Acid
Solubility, Reactivity, and Industrial Application
Executive Summary
The interaction between acetylenic alcohols (alkynols) and hydrochloric acid (HCl) is frequently misunderstood as a simple binary solubility parameter. In reality, it is a dynamic system governed by reactive dissolution . While low-molecular-weight alkynols (e.g., propargyl alcohol) are physically miscible in aqueous acid, they are chemically unstable in concentrated HCl. This guide dissects the physicochemical behavior, reaction kinetics, and safety protocols necessary for handling these systems, primarily in the context of corrosion inhibition and organic synthesis.
Physicochemical Fundamentals
Acetylenic alcohols possess a dual nature: the hydroxyl group (-OH) promotes water solubility via hydrogen bonding, while the alkyne moiety (-C≡C-) introduces electron density responsible for both lipophilicity and reactivity.
Solubility vs. Chain Length
Physical solubility is dictated by the ratio of hydrophilic hydroxyl groups to the hydrophobic carbon chain.
| Compound | Structure | Solubility in Water/Dilute HCl | LogP (Octanol/Water) |
| Propargyl Alcohol | HC≡C-CH₂OH | Miscible | -0.38 |
| 2-Butyne-1,4-diol | HOCH₂-C≡C-CH₂OH | Miscible | -1.2 |
| 1-Hexyn-3-ol | HC≡C-CH(OH)-C₃H₇ | Sparingly Soluble | ~1.5 |
| Methyl Butynol | HC≡C-C(CH₃)₂OH | Miscible | 0.25 |
Key Insight: In dilute HCl (<5%), solubility mimics that of water. In concentrated HCl (>15%), the system becomes a reacting mixture . The "solubility limit" is often an artifact of the formation of insoluble alkyl chlorides.
The Reactivity Matrix: Chemical Instability
The critical factor in this system is the acid-catalyzed substitution of the hydroxyl group. In high-molarity HCl, acetylenic alcohols function as alkylating agents.
Reaction Mechanism
The reaction proceeds via an
-
Protonation: The alcohol oxygen accepts a proton from HCl.
-
Dehydration: Water acts as a leaving group, generating a resonance-stabilized propargyl cation.
-
Nucleophilic Attack: The abundant chloride ions (
) attack the cation, forming a propargylic chloride (often immiscible). -
Polymerization: Competing side reactions lead to the formation of hydrophobic polymer films (the basis of corrosion inhibition).
Pathway Visualization
The following diagram illustrates the bifurcation between stable dissolution and chemical conversion.
Figure 1: Mechanistic pathway of acetylenic alcohols in concentrated HCl, showing the divergence into alkyl chlorides and polymers.
Industrial Application: Corrosion Inhibition
The primary use case for dissolving acetylenic alcohols in HCl is acidizing in the oil and gas industry. The instability described above is actually the functional mechanism.
-
Adsorption: The
-electrons of the triple bond adsorb onto the positively charged metal surface. -
Polymerization: The acid-catalyzed polymerization (shown in Figure 1) creates a thick, hydrophobic film in situ on the metal surface, preventing acid attack.
-
Synergy: Often used with intensifiers (e.g., KI, CuCl) to enhance film stability at high temperatures (>100°C).
Experimental Protocols
Warning: These experiments involve toxic, flammable compounds and strong acids. Work in a fume hood.
Protocol A: Determination of Phase Stability (Turbidimetric Method)
This protocol determines the time-to-failure (phase separation) of the alcohol in acid.
-
Preparation: Prepare 100 mL of HCl solutions at varying concentrations (5%, 15%, 28%).
-
Addition: Add Propargyl Alcohol (1% v/v) to the acid while stirring at 25°C.
-
Observation:
-
t=0: Solution should be clear (miscible).
-
t=x: Measure time until turbidity appears. Turbidity indicates the formation of immiscible propargyl chloride or polymer chains.
-
-
Analysis: Plot "Stability Time" vs. "Acid Concentration."
Protocol B: Quantitative Reactivity Monitoring (NMR)
To distinguish between physical solubility and chemical degradation.
-
Solvent System: Use
/ (Deuterated HCl). -
Standard: Add a trace of internal standard (e.g., Maleic acid) that is stable in acid.
-
Acquisition:
-
Take
-NMR spectra at 10-minute intervals. -
Monitor the shift of the methylene protons (
). -
Propargyl alcohol
: ~4.3 ppm. -
Propargyl chloride
: ~4.1 ppm (distinct shift).
-
-
Calculation: Integrate peaks to calculate the rate constant (
) of chlorination.
Experimental Workflow Diagram
Figure 2: Workflow for characterizing the solubility and stability of acetylenic alcohols in acid media.
Safety & Toxicology
Handling propargyl alcohol in HCl presents unique hazards beyond standard acid safety.
| Hazard Category | Specific Risk | Mitigation Strategy |
| Toxicity | High Dermal Toxicity (LD50 Dermal Rabbit: 16 mg/kg). Rapidly absorbed through skin. | Double-gloving (Nitrile + Laminate) is mandatory. Face shield required.[1][2] |
| Inhalation | Vapors are toxic and irritating to mucous membranes. | Use only in a certified chemical fume hood. |
| Reactivity | Exothermic Polymerization. Contact with heavy metal ions or strong oxidizers in acid can trigger runaway heating. | Keep solution temperature monitored. Do not mix with oxidizing acids (HNO₃) without specific protocol. |
| Flammability | Flash point ~33°C. Vapors can travel to ignition sources. | Ground all transfer equipment. Use explosion-proof mixers. |
Critical Note: If phase separation occurs (formation of the chloride layer), the top organic layer is highly concentrated, flammable, and toxic. Treat biphasic waste with extreme caution.[1]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7859, Propargyl alcohol. Retrieved from [Link]
-
Frignani, A., et al. (2014).[3] Acetylenic alcohols as inhibitors of iron acid corrosion.[3] Improvement of the inhibition efficiency of a class of substances based on their action mechanism. Int. J. Corros. Scale Inhib. Retrieved from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Propargyl Alcohol. Retrieved from [Link]
-
Chemistry Steps. (2023). Reaction of Alcohols with HCl, HBr and HI Acids. Retrieved from [Link]
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Technical Guide: CAS 10575-43-6 (2,5-Heptadien-4-one)
Topic: CAS 10575-43-6 Safety Data Sheet (SDS) and Toxicity Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
Safety, Toxicity, and Handling Protocols[1]
Executive Summary & Chemical Identity[1][2]
CAS 10575-43-6 corresponds to 2,5-Heptadien-4-one (also known as Dipropenyl Ketone).[1] It is a structural homolog of the more common industrial chemical Phorone (2,6-Dimethyl-2,5-heptadien-4-one, CAS 504-20-1), but lacks the terminal methyl steric bulk.[1] This absence of steric hindrance makes CAS 10575-43-6 significantly more reactive as an electrophile.[1]
Critical Distinction: Researchers often confuse this compound with Phorone.[1] While Phorone is relatively stable, 2,5-Heptadien-4-one is a potent Michael Acceptor .[1] Its exposed
| Parameter | Data |
| Chemical Name | 2,5-Heptadien-4-one |
| Synonyms | Dipropenyl ketone; Di-1-propenyl ketone |
| CAS Number | 10575-43-6 |
| Molecular Formula | C₇H₁₀O |
| Molecular Weight | 110.15 g/mol |
| Structure | CH₃-CH=CH-C(=O)-CH=CH-CH₃ |
| Primary Hazard | Skin/Eye Irritant, Respiratory Irritant, Potential Sensitizer |
Physicochemical Profile & Reactivity[1][2]
Understanding the reactivity of 2,5-Heptadien-4-one is the foundation of safe handling.[1] It is a cross-conjugated dienone.[1]
-
Electrophilicity: The carbonyl group withdraws electron density from the alkene double bonds, making the
-carbons highly positive.[1] This facilitates 1,4-conjugate addition (Michael Addition).[1] -
Polymerization Risk: Unlike sterically hindered ketones, this compound can self-polymerize or react with moisture/oxygen if not stabilized.[1]
-
Solubility: Lipophilic; soluble in organic solvents (ethanol, acetone, DMSO), sparingly soluble in water.[1]
Reactivity Visualization
The following diagram illustrates the electrophilic sites driving the toxicity mechanism.[1]
Figure 1: Mechanism of electrophilic attack.[1] The electron-withdrawing carbonyl activates the beta-carbons, making them susceptible to attack by biological nucleophiles.[1]
Safety Data Sheet (SDS) Analysis
This section synthesizes hazard data based on GHS (Globally Harmonized System) standards.[1] Due to the high reactivity of the unhindered dienone system, strict adherence to these controls is mandatory.
GHS Classification[1]
-
Signal Word: WARNING
-
Hazard Statements:
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Emergency Measures Table
| Exposure Route | First Aid Protocol | Rationale |
| Inhalation | Remove to fresh air.[1] If breathing is difficult, give oxygen.[1] | Vapors are potent mucous membrane irritants due to alkylation of surface proteins.[1] |
| Skin Contact | Wash immediately with soap and copious water for 15 min.[1] Remove contaminated clothing.[1][2] | Lipophilic nature allows rapid dermal penetration; immediate removal prevents sensitization.[1] |
| Eye Contact | Rinse thoroughly with water for at least 15 minutes.[1] Consult an ophthalmologist. | Lachrymator potential; can cause corneal clouding if untreated.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER. | Aspiration hazard; vomiting increases risk of esophageal damage.[1] |
Toxicological Profile & Mechanism of Action[1][3]
Mechanism: The Michael Addition
The primary toxicity mechanism of CAS 10575-43-6 is the alkylation of cellular macromolecules.[1]
-
Target: The sulfhydryl (-SH) groups of cysteine residues in proteins and glutathione (GSH).[1]
-
Process: The nucleophilic sulfur attacks the
-carbon of the dienone.[1] -
Consequence:
Toxicity Data (Comparative & Inferred)
Direct LD50 data for pure 2,5-heptadien-4-one is scarce in public literature compared to its methylated homolog.[1] We rely on Read-Across methodology from validated homologs:
-
Phorone (CAS 504-20-1): LD50 (Oral, Rat) ≈ 3000 mg/kg.[1]
-
Divinyl Ketone (CAS 89-74-7): Highly toxic and unstable.[1]
-
Estimated Toxicity for CAS 10575-43-6:
Handling, Storage, and Stability Protocols
Expert Insight: Standard storage conditions are insufficient for this compound. Its tendency to polymerize or oxidize requires specific environmental controls.[1]
Storage Workflow
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Blanket with Argon or Nitrogen .[1] Oxygen promotes radical polymerization.[1]
-
Container: Amber glass to prevent photo-initiated reactions.[1]
Handling Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for handling reactive dienones.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 10575-43-6 (2,5-Heptadien-4-one). Retrieved from [Link][1]
-
Carl Roth GmbH. Safety Data Sheet for Phorone (Homolog Reference). Retrieved from [Link][1]
-
ChemSrc. CAS 10575-43-6 Entry and Synonyms.[1][5] Retrieved from [Link][1]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.
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Methodological & Application
Application Notes and Protocols for Electrochemical Impedance Spectroscopy of 4-Hexyn-3-ol
Introduction: Unveiling the Interfacial Dynamics of 4-Hexyn-3-ol with Electrochemical Impedance Spectroscopy
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the intricate interfacial properties of electrochemical systems.[1] By applying a small amplitude sinusoidal voltage signal over a wide range of frequencies, we can measure the corresponding current response and determine the system's impedance.[2] This allows for the deconvolution of various electrochemical processes, such as charge transfer, double-layer capacitance, and mass transport, each occurring at different time scales.[3][4]
For a small organic molecule like 4-Hexyn-3-ol, which possesses both a hydroxyl (-OH) and an alkyne (C≡C) functional group, EIS offers a unique window into its electrochemical behavior. Potential applications for studying this molecule could include investigating its adsorption on electrode surfaces, understanding its oxidation or reduction mechanisms, or evaluating its potential as a corrosion inhibitor or a building block in organic electronics. The insights gained from EIS can be pivotal for researchers in materials science, drug development, and organic synthesis.
This guide provides a comprehensive overview and detailed protocols for conducting EIS measurements on 4-Hexyn-3-ol. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to obtain high-quality, reproducible EIS data and to interpret it meaningfully. We will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology.
I. Foundational Principles of EIS for Organic Molecules
Before delving into the protocol, it is crucial to understand the fundamental concepts of EIS as applied to an organic analyte like 4-Hexyn-3-ol. When an electrode is immersed in an electrolyte solution containing 4-Hexyn-3-ol, an electrical double layer forms at the electrode-electrolyte interface. This interface acts as a capacitor. If a faradaic reaction (oxidation or reduction of 4-Hexyn-3-ol) occurs, there will also be a charge transfer resistance associated with this process.
The impedance data is typically visualized in two ways:
-
Nyquist Plot: This plot represents the imaginary part of the impedance (-Z") versus the real part (Z') at different frequencies. For a simple electrochemical process, the Nyquist plot often shows a semicircle, the diameter of which corresponds to the charge transfer resistance.
-
Bode Plot: This consists of two plots: the logarithm of the impedance magnitude (|Z|) versus the logarithm of the frequency, and the phase angle (θ) versus the logarithm of the frequency. The Bode plot is particularly useful for identifying the different time constants of the processes occurring in the system.
By fitting the experimental EIS data to an appropriate equivalent circuit model, we can extract quantitative values for the physical and chemical properties of the system.[5][6]
II. Experimental Design and Instrumentation
The choice of instrumentation and experimental setup is critical for obtaining reliable EIS data. A standard three-electrode setup is employed, controlled by a potentiostat capable of performing EIS measurements.
Instrumentation and Materials
| Component | Specification/Recommendation | Rationale |
| Potentiostat | With EIS capability (frequency range: 100 kHz to 0.1 Hz or lower) | A wide frequency range is necessary to capture both fast (e.g., double-layer charging) and slow (e.g., diffusion) processes.[3] |
| Working Electrode (WE) | Glassy Carbon Electrode (GCE), Platinum (Pt) disk electrode, or Gold (Au) disk electrode | These materials are relatively inert and provide a wide potential window for studying organic molecules.[7][8] The choice may depend on the specific interaction of 4-Hexyn-3-ol with the surface. |
| Counter Electrode (CE) | Platinum wire or mesh | A high surface area and inert material is required to ensure that the current passed does not limit the processes at the WE. |
| Reference Electrode (RE) | Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) | Provides a stable reference potential against which the potential of the WE is controlled and measured. |
| Electrochemical Cell | Glass cell of appropriate volume | Glass is inert to most organic molecules and electrolytes. |
| Electrolyte | Aprotic solvent (e.g., Acetonitrile, Dichloromethane) with a supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆) | An aprotic solvent is often preferred for studying the intrinsic redox behavior of organic molecules without interference from proton transfer. The supporting electrolyte is essential to minimize solution resistance and ensure sufficient conductivity. |
| Analyte | 4-Hexyn-3-ol (CAS: 20739-59-7)[9][10][11][12] | High purity grade is recommended to avoid interferences from impurities. |
Experimental Workflow Diagram
Caption: Experimental workflow for EIS analysis of 4-Hexyn-3-ol.
III. Detailed Experimental Protocols
Protocol 1: Electrode Preparation
A clean electrode surface is paramount for reproducible results.
-
Polishing the Working Electrode:
-
Mechanically polish the surface of the glassy carbon, platinum, or gold working electrode using alumina slurries of decreasing particle size (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water between each polishing step.
-
Soncate the electrode in deionized water for 5 minutes to remove any embedded alumina particles.
-
Finally, rinse with the chosen aprotic solvent (e.g., acetonitrile) and allow it to air dry.
-
-
Cleaning the Counter and Reference Electrodes:
-
The platinum counter electrode can be cleaned by flame annealing or by electrochemical cleaning in a suitable acid (e.g., H₂SO₄).
-
Ensure the reference electrode is filled with the appropriate solution and free of air bubbles.
-
Protocol 2: Solution Preparation
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen aprotic solvent (e.g., acetonitrile).
-
Prepare a stock solution of 4-Hexyn-3-ol in the electrolyte solution at a known concentration (e.g., 10 mM). Subsequent dilutions can be made from this stock.
-
It is advisable to purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements.
Protocol 3: EIS Measurement
-
Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the prepared solution of 4-Hexyn-3-ol. Ensure the reference electrode tip is placed close to the working electrode surface.
-
Open Circuit Potential (OCP) Measurement:
-
Measure the OCP for a period of time (e.g., 10-15 minutes) until a stable potential is reached. A stable OCP indicates that the system has reached a quasi-equilibrium state.[2]
-
-
(Optional but Recommended) Cyclic Voltammetry (CV):
-
Perform a cyclic voltammogram to identify the potential regions where interesting electrochemical events (e.g., oxidation or reduction of 4-Hexyn-3-ol) occur. This information is crucial for selecting the appropriate DC potential for the EIS measurement.
-
-
EIS Measurement Execution:
-
Set the DC potential for the EIS measurement. This could be the measured OCP to study the system at equilibrium, or a potential at which a faradaic reaction is initiated (as determined from the CV).
-
Set the AC amplitude. A small amplitude of 5-10 mV is typically used to ensure a linear response from the system.[2]
-
Define the frequency range. A common range is from 100 kHz down to 0.1 Hz, with a logarithmic distribution of frequencies (e.g., 10 points per decade).
-
Initiate the EIS measurement. The potentiostat will then apply the AC perturbation at each frequency and record the response.
-
IV. Data Analysis and Interpretation
Data Validation: The Kramers-Kronig Test
Before fitting the data, it is essential to validate its quality using the Kramers-Kronig (K-K) test.[3] This test checks for the consistency of the impedance data with the principles of linearity, causality, and stability. Most modern EIS software packages include a K-K test function.
Equivalent Circuit Modeling
The next step is to model the impedance data using an equivalent electrical circuit. The choice of the model should be based on the physical processes expected to occur in the electrochemical cell.
A common and simple model for an electrochemical system involving a faradaic reaction is the Randles circuit .
Caption: A simplified Randles equivalent circuit model.
Components of the Randles Circuit:
| Component | Description | Information Derived |
| Rs (Solution Resistance) | The resistance of the electrolyte solution between the working and reference electrodes. | Represents the bulk property of the electrolyte. |
| Rct (Charge Transfer Resistance) | The resistance to the transfer of electrons during the faradaic reaction (oxidation or reduction of 4-Hexyn-3-ol) at the electrode surface. | Inversely proportional to the reaction rate. A lower Rct indicates faster kinetics. |
| Cdl (Double Layer Capacitance) | The capacitance of the electrical double layer at the electrode-electrolyte interface. | Related to the nature of the electrode surface and the adsorption of species. |
In some cases, especially with non-ideal surfaces, the capacitor (Cdl) is replaced by a Constant Phase Element (CPE) to account for surface heterogeneity or roughness.
Fitting the Data and Interpretation
Using the EIS software, fit the experimental data to the chosen equivalent circuit model. The software will provide the values for each component (Rs, Rct, Cdl/CPE).
-
High Rct: Suggests a slow electron transfer process, which could be due to a stable molecule or a passivating layer on the electrode surface.
-
Low Rct: Indicates a facile electron transfer process.
-
Changes in Cdl: Can provide insights into the adsorption or desorption of 4-Hexyn-3-ol or its reaction products on the electrode surface.
V. Concluding Remarks
This application note provides a robust framework for the electrochemical characterization of 4-Hexyn-3-ol using EIS. By carefully following the outlined protocols for electrode and solution preparation, measurement, and data analysis, researchers can obtain high-quality and meaningful data. The interpretation of this data, through the lens of equivalent circuit modeling, can elucidate the fundamental electrochemical properties of 4-Hexyn-3-ol, paving the way for its application in various scientific and industrial fields. Remember that while the Randles circuit is a good starting point, more complex systems may require more sophisticated models.[5] Always let the physical understanding of your system guide your choice of model.
References
-
Al-Aqra, N. A. A., et al. (2021). Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. Micromachines, 12(7), 779. [Link]
-
Plesa, T., et al. (2021). A Review of Impedance Spectroscopy Technique: Applications, Modelling, and Case Study of Relative Humidity Sensors Development. Sensors, 21(23), 8038. [Link]
-
Kouril, M., & Prochazka, P. (2021). Electrochemical Impedance Spectroscopy A Tutorial. ACS Measurement Science Au, 1(1), 4-13. [Link]
-
Gamry Instruments. (n.d.). Basics of Electrochemical Impedance Spectroscopy. [Link]
-
Pine Research Instrumentation. (2024). Electrochemical Impedance Spectroscopy (EIS) Basics. [Link]
-
PalmSens. (n.d.). Bode and Nyquist Plot. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hexyn-3-ol. PubChem Compound Database. [Link]
-
Franzen, S., et al. (2020). Electrode Materials in Modern Organic Electrochemistry. Accounts of Chemical Research, 53(11), 2548-2561. [Link]
-
Yan, M., et al. (2020). Electrode Materials in Modern Organic Electrochemistry. Angewandte Chemie International Edition, 59(42), 18374-18398. [Link]
-
ResearchGate. (n.d.). How to analyze this Nyquist Plot of an Organic coating?. [Link]
-
ResearchGate. (n.d.). The equivalent circuit models used to fit the EIS experimental data. [Link]
-
Zhang, X., et al. (2021). Machine Learning-Assisted Recognition of Equivalent Circuit Models for Electrochemical Impedance Spectroscopy. arXiv preprint arXiv:2104.09703. [Link]
Sources
- 1. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrochemical Impedance Spectroscopy (EIS) Basics [pineresearch.com]
- 5. Electrochemical Impedance Spectroscopy (EIS) Part 4 – Equivalent Circuit Models | Metrohm [metrohm.com]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrode Materials in Modern Organic Electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Hexyn-3-ol | C6H10O | CID 140751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-HEXYN-3-OL | 20739-59-7 [chemicalbook.com]
- 11. 4-Hexyn-3-ol | CAS 20739-59-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. 4-Hexyn-3-ol, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
Application Note: High-Temperature Acid Corrosion Inhibitors
Molecular Design, Synergistic Formulation, and Validation Protocols
Abstract
The formulation of corrosion inhibitors for high-temperature (HT) acidizing environments (>120°C, 15-28% HCl) presents a unique challenge in molecular stability and adsorption kinetics. Unlike ambient systems, HT environments cause rapid desorption of organic films and thermal degradation of active moieties. This guide applies Structure-Activity Relationship (SAR) principles—common in drug discovery—to the design of Mannich base inhibitors. It details the synergistic role of intensifiers (iodide ions) and provides validated protocols for synthesis, gravimetric screening (ASTM G31), and electrochemical validation (EIS).
Part 1: Molecular Architecture & SAR
Effective HT inhibitors are not single molecules but complex formulations. However, the "active pharmaceutical ingredient" (API) of the formulation is typically a nitrogen-based organic surfactant.
1.1 The Scaffold: Mannich Bases
For temperatures exceeding 90°C, simple amines degrade. The industry standard scaffold is the Mannich Base , synthesized via the condensation of a ketone, an aldehyde, and an amine.[1]
-
The "Head" (Anchoring Group): Contains high electron density centers (N, O, S) and
-electrons (aromatic rings). These donate electrons to the empty -orbitals of the iron surface (Chemisorption). -
The "Tail" (Hydrophobic Shield): Long alkyl chains that repel water and acid ions, preventing them from reaching the metal surface.
1.2 Mechanism of Action: The "Bridge" Theory
In strong acid (HCl), the metal surface is positively charged due to adsorbed
-
The Problem: Electrostatic repulsion prevents the cationic inhibitor from reaching the cationic metal surface.
-
The Solution (Synergy): Anionic "Intensifiers" (specifically Iodide,
) adsorb first, creating a negative bridge. The cationic inhibitor then anchors to the iodide layer.
Figure 1: Synergistic Adsorption Mechanism
Caption: The "Bridge Mechanism" where iodide ions facilitate the adsorption of cationic inhibitors on positively charged steel surfaces.
Part 2: Experimental Protocols
Protocol A: Synthesis of a Representative Mannich Base
Note: This is a general synthesis for a Ketone-Amine-Aldehyde condensate. Industrial formulations often modify the amine source.
Reagents:
-
Acetophenone (1.0 mol)
-
Formaldehyde (37% solution, 1.2 mol)
-
Aniline or Cyclohexylamine (1.0 mol)
-
Ethanol (Solvent)[2]
-
HCl (Catalyst, catalytic amount)
Procedure:
-
Setup: Equip a 500mL 3-neck round-bottom flask with a reflux condenser, magnetic stirrer, and dropping funnel.
-
Mixing: Dissolve Acetophenone (120g) and the Amine (e.g., Aniline, 93g) in 100mL ethanol. Acidify to pH 2-3 with concentrated HCl.
-
Reaction: Heat the mixture to 60°C.
-
Addition: Dropwise add Formaldehyde solution over 30 minutes.
-
Reflux: Increase temperature to 80-90°C and reflux for 4–6 hours. Monitoring via TLC (Thin Layer Chromatography) is recommended to ensure consumption of reactants.
-
Workup: Evaporate solvent under reduced pressure (Rotavap). The resulting viscous dark liquid is the Mannich Base concentrate.
Protocol B: Gravimetric Screening (ASTM G31 Modified)
Standard beaker tests fail at >100°C. High-Pressure High-Temperature (HPHT) autoclaves are required.
Equipment: Hastelloy Autoclave (500mL), N80 or J55 Carbon Steel Coupons. Test Solution: 15% HCl + 1.0% Mannich Base + 0.5% KI (Intensifier).
Step-by-Step:
-
Coupon Prep: Polish coupons to 600-grit finish, degrease with acetone, dry, and weigh (
) to 0.1mg precision. -
Loading: Suspend coupons in the autoclave using PTFE tape (avoid metal-to-metal contact).
-
Pressurization: Fill autoclave with test solution. Pressurize with
to 500 psi (to prevent acid boiling at HT). -
Heating: Heat to target temperature (e.g., 150°C) for 4 hours.
-
Termination: Cool rapidly (<50°C), vent pressure, remove coupons.
-
Cleaning: Scrub coupons with a soft bristle brush under running water, rinse with acetone, dry, and weigh (
).
Calculation:
Part 3: Electrochemical Validation (EIS)
Electrochemical Impedance Spectroscopy (EIS) confirms the stability of the adsorbed film.
Setup:
-
Working Electrode: N80 Steel embedded in epoxy (
exposed). -
Reference: Saturated Calomel Electrode (SCE).
-
Counter: Platinum Mesh.
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV AC perturbation.
Analysis:
Data is fitted to an equivalent circuit (Randles Circuit). The key parameter is Charge Transfer Resistance (
Table 1: Typical EIS Data for Synergistic Formulation (15% HCl, 60°C)
| System | Inhibition Efficiency ( | ||
| Blank (15% HCl) | 15.2 | 180 | - |
| Mannich Base (1.0%) | 245.5 | 85 | 93.8% |
| Mannich Base + 0.5% KI | 1250.0 | 32 | 98.7% |
Note: The drastic increase in
Part 4: Formulation Development Workflow
Use this logic flow to guide your experimental design.
Figure 2: Formulation Logic Flow
Caption: Iterative workflow from molecular synthesis to high-pressure validation.
References
-
ASTM International. (2021).[3] ASTM G31-21: Standard Guide for Laboratory Immersion Corrosion Testing of Metals. West Conshohocken, PA. [Link]
-
Finšgar, M., & Jackson, J. (2014). Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review. Corrosion Science, 86, 17-41. [Link]
-
Umoren, S. A., & Solomon, M. M. (2017). Synergistic corrosion inhibition effect of metal cations and organic compounds. Journal of Environmental Chemical Engineering, 5(1), 246-273. [Link]
-
NACE International (AMPP). (2005). TM0169-2000: Laboratory Corrosion Testing of Metals. Houston, TX. [Link]
-
Gamry Instruments. (n.d.). Basics of Electrochemical Impedance Spectroscopy (EIS).[4][5] Application Note. [Link]
Sources
Troubleshooting & Optimization
mitigating thermal degradation of acetylenic alcohols
Role: Senior Application Scientist | Topic: Thermal Degradation Mitigation
Introduction: The Dual Threat of Acetylenic Alcohols
Welcome to the technical support center for acetylenic chemistry. If you are working with propargyl alcohol, ethynylestradiol, or other alkynols, you are managing a compound class with a "Jekyll and Hyde" personality. These molecules are versatile synthetic building blocks, but they possess two distinct degradation pathways that threaten both your data and your safety:
-
Thermodynamic Instability (Explosion Hazard): The high-energy triple bond can undergo exothermic polymerization or decomposition, potentially leading to thermal runaway.
-
Chemical Instability (Purity Loss): Under thermal or acidic stress, these alcohols undergo rearrangements (Meyer-Schuster/Rupe), destroying your API yield.
This guide moves beyond generic safety advice to provide mechanism-based mitigation strategies.
Module 1: The Mechanics of Degradation
Understanding the enemy is the first step to containment.
The Decomposition Pathways
Thermal degradation is rarely a single event. It is a competition between rearrangement and polymerization.
-
Meyer-Schuster Rearrangement: Occurs primarily in acidic environments or with specific metal catalysts.[1] The hydroxyl group shifts, converting the acetylenic alcohol into an
-unsaturated carbonyl (enone or enal).[2] -
Rupe Rearrangement: Specific to tertiary acetylenic alcohols.[1] It competes with Meyer-Schuster and results in unsaturated methyl ketones.[1]
-
Radical Polymerization: Initiated by heat, peroxides, or basic conditions. This is the primary safety hazard, as the reaction is highly exothermic.
Visualization: The Degradation Cascade
The following diagram illustrates the decision nodes where your process conditions determine the degradation product.
Figure 1: Mechanistic pathways of acetylenic alcohol degradation. Note that acidic conditions favor chemical impurity (rearrangement), while basic/thermal conditions favor physical hazards (polymerization).
Module 2: Critical Safety Alerts (The "Red Zone")
These issues require immediate intervention.
Metal Acetylides: The Silent Hazard
Issue: You observe solid precipitate in transfer lines, or "popping" sounds during valve actuation. Mechanism: Terminal alkynes (like propargyl alcohol) react with soft metals (Copper, Silver, Mercury) to form metal acetylides. Risk: Copper acetylide is shock-sensitive. A dry deposit inside a pipe can detonate from the friction of a turning valve.
Corrective Action:
-
Material Audit: Immediately replace any brass, bronze, or copper piping with 316 Stainless Steel .
-
Passivation: If stainless steel is unavailable, glass-lined or Teflon-lined equipment is mandatory.
Distillation Hazards
Issue: Rapid temperature spike during the final stages of distillation. Mechanism: As the volume decreases, the concentration of peroxides (if not inhibited) or high-boiling oligomers increases. "Dryness" allows localized overheating, triggering rapid decomposition.
Protocol:
-
Never distill to dryness. Leave at least 10-15% "heel" in the pot.
-
Vacuum is non-negotiable. Reduce the boiling point to keep the pot temperature below the Onset Temperature (
) determined by DSC (see Module 4).
Module 3: Mitigation Strategies & FAQs
Troubleshooting Guide
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Product turns yellow/brown | Polymerization or Oxidation | Formation of conjugated oligomers (chromophores). | 1. Sparge with Nitrogen ( |
| Purity drops after heating | Isomerization | Acid-catalyzed Meyer-Schuster rearrangement. | 1. Check pH (aim for neutral/slightly buffered).2. Ensure glassware is acid-free (no acid wash residues). |
| Solids in condenser | Polymerization | Vapor-phase polymerization due to lack of inhibitor. | Use a "flux" or co-solvent; ensure inhibitor is volatile enough or added to the receiver. |
| Exotherm in storage | Autocatalytic Decomposition | Trace base or metal contamination. | Store in lined drums; add weak acid stabilizer (e.g., Succinic Acid) for propargyl alcohol. |
Frequently Asked Questions
Q: Can I use standard steel drums for storage? A: No. Standard carbon steel can rust. Iron oxides can catalyze decomposition or lower the activation energy for polymerization. Use Stainless Steel 304/316 or HDPE-lined containers.
Q: Which stabilizer should I use? A: It depends on the dominant failure mode:
-
To prevent Polymerization: Use radical scavengers like MEHQ (Monomethyl ether of hydroquinone) or BHT . Note: MEHQ requires dissolved oxygen to function; do not fully inert the headspace if using MEHQ.
-
To prevent Base-Catalyzed Instability (specifically for Propargyl Alcohol): Commercial grades often contain trace amounts of a weak acid (like Succinic Acid ) to neutralize any basicity from glass or contaminants, as bases trigger violent polymerization in propargyl alcohol.
Q: What is the safe temperature limit?
A: There is no universal number. You must determine the
Module 4: Experimental Protocols
Protocol: Determination of Thermal Stability (DSC)
Before scaling up any reaction involving acetylenic alcohols, you must validate thermal limits.
Objective: Determine the Onset Temperature (
Step-by-Step:
-
Sample Prep: Weigh 2-5 mg of the acetylenic alcohol into a high-pressure gold-plated crucible (to avoid catalytic effects of steel/aluminum on the alkyne).
-
Reference: Use an empty crucible of the same type.
-
Program: Ramp from 25°C to 350°C at a rate of 5°C/min under Nitrogen flow (50 mL/min).
-
Analysis:
-
Identify the baseline deviation (exothermic rise).
-
The intersection of the baseline tangent and the leading edge of the peak is the
.
-
-
Validation: If
is 150°C, your maximum process temperature (including hot spots on reactor walls) should not exceed 100°C.
Visualization: Distillation Safety Logic
Figure 2: Decision tree for safe distillation of acetylenic alcohols.
References
-
Organic Reactions. (2020).[3][4] The Meyer–Schuster Rearrangement.[1][5]
-
Organic Syntheses. (1986). Working with Hazardous Chemicals: Propargyl Alcohol Distillation Safety.
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Propargyl Alcohol.
-
Institution of Chemical Engineers (IChemE). Hazards in handling acetylene and acetylides. (General reference for Acetylene piping safety standards).
-
SoleChem. Propargyl Alcohol Safety and Storage Protocols.
Sources
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. media.neliti.com [media.neliti.com]
- 4. Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting phase separation in acidizing mixtures
Technical Support Center: Troubleshooting Phase Separation in Acidic Mixtures
To: Research & Development Teams, Process Chemists, Formulation Scientists From: Senior Application Scientist, Separation Sciences Division Subject: Diagnostic and Remediation Protocols for Unwanted Phase Separation (Oiling Out/LLPS)
Introduction: The Thermodynamics of "Acidizing"
In drug development, "acidizing"—whether it is the acidification of a reaction mixture to form a salt or the low-pH viral inactivation of a biologic—is a thermodynamic stress test. You are rapidly altering the chemical potential of your solute.
When a mixture turns cloudy or separates into layers upon acid addition, you are witnessing a competition between crystallization (nucleation) and liquid-liquid phase separation (LLPS) , often referred to as "oiling out."
This guide prioritizes the distinction between these two phenomena. Mistaking an oiling-out event for a precipitation event is the leading cause of yield loss and impurity inclusion in pharmaceutical workups.
Module 1: Diagnostic Framework
Before attempting a fix, you must classify the instability. "Cloudiness" is a non-specific symptom. Use this workflow to determine if you are dealing with solid precipitation (often desired) or liquid phase separation (usually undesired).
Visual & Physical Inspection Protocol
| Observation | Diagnostic Test | Result Interpretation | Classification |
| Milky/Opaque Suspension | Microscopy (10x-40x) | Discrete geometric shapes with birefringence (glows under cross-polarized light). | Crystalline Precipitate (Likely Desired) |
| Milky/Opaque Suspension | Microscopy (10x-40x) | Spherical droplets. No birefringence. Coalesce upon contact. | Emulsion / Oiling Out (Undesired) |
| Gummy/Sticky Residue | Probing | Material adheres to glass/spatula; no flow. | Amorphous Solid / Gumming |
| Two Distinct Layers | Density Check | Top or bottom layer is product-rich (check via HPLC/UPLC). | Stable LLPS (Miscibility Gap) |
Logic Flow: The Decision Matrix
Figure 1: Diagnostic logic for classifying phase separation events. Distinguishing between crystallization and oiling out is critical for selecting the correct remediation strategy.
Module 2: Small Molecule Salt Formation ("Oiling Out")
Scenario: You add HCl, H₂SO₄, or Methanesulfonic acid to a free base in an organic solvent. Instead of white crystals, a yellow/brown oil separates at the bottom.
The Mechanism: This occurs when the Metastable Zone Width (MSZW) is traversed too quickly. The system enters a region of the phase diagram where the energy barrier for creating a second liquid phase (spinodal decomposition) is lower than the energy barrier for creating a solid crystal nucleus. The "oil" is a highly concentrated, supersaturated solution of your salt, which often traps impurities.
Troubleshooting Protocol
1. The "Seeding" Bypass Spontaneous nucleation from an oil phase is kinetically hindered. You must provide a template.
-
Action: Heat the mixture until the oil redissolves (one phase). Cool slowly to just above the temperature where oiling previously occurred.
-
Intervention: Add 0.5 - 1.0 wt% of authentic seed crystals.
-
Result: The seeds provide a surface for growth, bypassing the high-supersaturation requirement that drives oiling out [1].
2. Solvent Dielectric Adjustment Oiling out is often a sign that your solvent system is too non-polar for the ionic salt being formed.
-
Action: Increase the dielectric constant of the solvent mixture.
-
Protocol: If using Ethyl Acetate (low polarity), switch to or add Isopropyl Alcohol (IPA) or Ethanol. The hydroxyl groups stabilize the ionic pair, raising the oiling-out boundary and allowing the crystallization boundary to be crossed first [2].
3. Controlled Acid Addition (Dosage Rate) Rapid acid addition creates localized zones of massive supersaturation.
-
Action: Dilute the acid titrant.
-
Protocol: Instead of adding 4M HCl in Dioxane, dilute to 1M. Add over 2 hours via syringe pump. This keeps the global supersaturation within the MSZW, favoring crystal growth over phase separation.
Module 3: Biologics & Protein Instability (LLPS)
Scenario: During viral inactivation (pH 3.5) or elution from Protein A, the antibody solution becomes opalescent or separates into a dense, protein-rich phase.
The Mechanism: Proteins have a net charge that varies with pH. Near their isoelectric point (pI) or in the presence of specific salts (Hofmeister series), electrostatic repulsion is minimized. If short-range hydrophobic attraction dominates, the protein solution undergoes Liquid-Liquid Phase Separation (LLPS) , forming protein-rich droplets (coacervates) [3].
Troubleshooting Protocol
1. Ionic Strength Tuning (The "Salting In" Effect) If LLPS occurs at low salt, the proteins are likely aggregating due to attractive electrostatic forces (dipole alignment) or lack of repulsion.
-
Action: Add a small amount of salt (e.g., 150mM NaCl).[1]
-
Why: Ions screen the attractive potentials, preventing the condensation of the protein phase [4].
2. Chaotropic vs. Kosmotropic Shift If LLPS occurs at high salt (Salting Out), you are driving hydrophobic interaction.
-
Action: Switch the buffer salt.
-
Protocol: Move away from Citrate/Sulfate (Kosmotropes, which stabilize water structure and force proteins together) toward Chloride or Acetate.
3. Excipient Screening
-
Action: Add Arginine-HCl (0.2M - 0.5M) or Sucrose.
-
Why: Arginine acts as a supramolecular inhibitior. It interacts with aromatic residues on the protein surface, suppressing the hydrophobic clustering that drives the formation of the dense phase [5].
Visualizing the Thermodynamic Trap
Figure 2: Conceptual phase diagram. To avoid oiling out, the process trajectory must remain in the "Metastable Zone" (Yellow) and trigger nucleation before crossing the "Spinodal Curve" (Red).
FAQ: Rapid Response Guide
Q: The oil layer eventually solidified, but the purity is terrible (85%). Why? A: You crystallized the oil droplets, not the solution. The oil phase acts as a "garbage magnet," extracting lipophilic impurities from the mother liquor. Fix: You must redissolve and seed to ensure the crystal lattice rejects impurities. Do not accept solids formed from solidified oil.
Q: I can't add seeds because I've never made this compound before. How do I stop oiling out? A: Use sonication during the acid addition. Ultrasonic energy can induce nucleation (sonocrystallization) at lower supersaturation levels, preventing the system from reaching the oiling-out concentration.
Q: My protein solution is clear at room temp but cloudy at 4°C. Is this LLPS? A: Yes, this is likely Cold Denaturation or temperature-dependent LLPS (Upper Critical Solution Temperature behavior). Fix: Maintain the process temperature above the "cloud point" (T_cloud) during the acidic step, or increase the concentration of cryoprotectants (trehalose/sucrose).
References
-
Mettler Toledo. "Oiling Out in Crystallization." Particle System Characterization. Link
-
Veverka, M. (2018). "Effect of Liquid-Liquid Phase Separation During Crystallization." LUTPub. Link
-
Wang, Z., et al. (2018).[2] "Protocol for analyzing protein liquid–liquid phase separation." Biophysics Reports. Link
-
Gentilviso, V., et al. (2022). "The Relationship between Protein–Protein Interactions and Liquid–Liquid Phase Separation for Monoclonal Antibodies." Molecular Pharmaceutics. Link
-
Biotage. "How does an acid pH affect reversed-phase chromatography separations?" Biotage Knowledge Base. Link
Sources
Technical Support Hub: Iodide Synergism in Corrosion Inhibition
Scope Note: This guide addresses the physicochemical protection of metallic infrastructure (e.g., stainless steel reactors, piping) used in pharmaceutical synthesis and chemical processing. It focuses on the synergistic adsorption of iodide ions (
Part 1: The Knowledge Base (Theory & Mechanism)
The "Electrostatic Bridge" Mechanism
The core principle of iodide synergism is the transformation of the metal surface charge to facilitate the adsorption of cationic organic inhibitors.
-
The Problem: In strong acid media (e.g., 1M HCl or H₂SO₄), the metal surface often carries a positive charge due to the corrosion potential (
) being positive relative to the Point of Zero Charge (PZC). Organic inhibitors (often protonated bases like amines or N-heterocycles) are also positively charged. This leads to electrostatic repulsion, preventing the inhibitor from adsorbing effectively. -
The Solution (Iodide Synergist):
-
Specific Adsorption: Iodide ions (
) have a large ionic radius and high hydrophobicity, allowing them to specifically adsorb onto the positively charged metal surface (chemisorption). -
Charge Reversal: This creates a negatively charged dipole layer on the metal surface.
-
The Bridge: The protonated organic inhibitor (
) is now electrostatically attracted to the iodide layer, forming a stable Metal — Iodide — Inhibitor complex.
-
Visualization of the Mechanism
Caption: The transition from electrostatic repulsion to cooperative adsorption via the iodide bridge mechanism.
Part 2: Experimental Protocols (SOPs)
Protocol A: Synergism Validation via EIS (Electrochemical Impedance Spectroscopy)
Objective: Quantify the reduction in double-layer capacitance (
Reagents:
-
Electrolyte: 1.0 M HCl (deaerated).
-
Inhibitor: Organic base (e.g., 4-Hydroxypyridine, Benzimidazole).
-
Synergist: Potassium Iodide (KI) or Sodium Iodide (NaI).
Step-by-Step Workflow:
-
Electrode Prep: Polish the working electrode (mild steel or alloy) with emery paper (up to 1200 grit). Degrease with acetone.
-
OCP Stabilization: Immerse electrode in the electrolyte for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).
-
Baseline Scan: Perform EIS on the blank acid solution.
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV peak-to-peak.
-
-
Individual Component Scans:
-
Run EIS with Inhibitor only (
). -
Run EIS with Iodide only (
).
-
-
Synergistic Scan: Run EIS with Inhibitor + Iodide combined.[1][2]
-
Data Fitting: Fit the Nyquist plots to a Randles equivalent circuit (
).
Success Criteria:
The
Protocol B: Calculating the Synergism Parameter ( )[3]
Objective: Mathematically verify that the interaction is synergistic rather than additive or antagonistic.
Formula:
Where:
- : Surface coverage of the mixture (derived from experimental Efficiency/100).
-
: Calculated assuming no interaction:
.
Interpretation Table:
| Value ( | Interpretation | Action Required |
| > 1.0 | Synergism | Validated. The bridge mechanism is active. |
| = 1.0 | Additive | No interaction. Iodide is not enhancing adsorption. |
| < 1.0 | Antagonism | Competitive adsorption. Iodide and inhibitor are competing for sites. |
Part 3: Troubleshooting Guide (FAQs)
Issue 1: Inhibition Efficiency Drops Sharply at High Temperatures (>60°C)
User Question: "My iodide-inhibitor mix works perfectly at 25°C but fails during heated acid cleaning. Why?"
Root Cause:
-
Physical Adsorption: The iodide bridge relies heavily on electrostatic (physical) forces. As temperature rises, the thermal energy overcomes the adsorption energy (
), causing the iodide to desorb. -
Iodine Evolution: In oxidizing acids, iodide (
) can oxidize to iodine ( ), which may not adsorb effectively or can sublime.
Corrective Action:
-
Switch to Chemical Adsorption: Use an organic inhibitor that can form covalent bonds (chemisorption) without the bridge at higher temps.
-
Increase Concentration: Shift the equilibrium by increasing iodide concentration (up to 5-10 mM), though this has diminishing returns.
Issue 2: Pitting Corrosion Observed Despite High Efficiency
User Question: "The weight loss is low, but I see micropits on the steel surface."
Root Cause:
-
Anodic Stripping: At very high concentrations, halides can occasionally induce pitting if the potential shifts too far anodically (though less common with iodide than chloride).
-
Incomplete Coverage: If the organic inhibitor molecule is too bulky, the "bridge" might leave gaps where localized attack occurs.
Corrective Action:
-
Check Concentration: Ensure the molar ratio of Iodide:Inhibitor is optimized (often 1:1 or 2:1).
-
Surface Analysis: Use SEM (Scanning Electron Microscopy) to verify film uniformity.
Issue 3: (Antagonism)
User Question: "Adding iodide actually lowered my inhibition efficiency."
Root Cause:
-
Competitive Adsorption: If the organic inhibitor is anionic (negatively charged) or neutral, the iodide ions will compete with it for surface sites rather than acting as a bridge.
-
Steric Hindrance: The inhibitor molecule might be too large to orient effectively on the iodide layer.
Corrective Action:
-
Verify Inhibitor Charge: Ensure your organic molecule is a protonated cation in the acid media used.
-
Switch Synergist: If using anionic inhibitors, consider cationic synergists (rare) or metal cations (e.g.,
).
Part 4: Troubleshooting Logic Flow
Caption: Diagnostic flowchart for resolving efficiency failures in iodide-synergist systems.
References
-
Frontiers in Materials. (2021). Anti-Corrosion Mechanism of Parsley Extract and Synergistic Iodide as Novel Corrosion Inhibitors. Link
-
AIP Advances. (2024). Synergistic corrosion inhibition of 4-hydroxypyridine and halogen ions: Insights from interfacial nonlinear spectroscopy. Link
-
Journal of Materials and Environmental Science. (2024). Synergistic Effect of Iodide Ions on the Corrosion Inhibition of Commelina Diffusa Leaf Extract. Link
-
ResearchGate (Review). (2025). Synergistic corrosion inhibition activity of the chicoriumintybus extract and iodide ions for mild steel in acidic media. Link
-
National Institutes of Health (NIH). (2020). Experimental and Theoretical Insights into the Synergistic Effect of Iodide Ions and 1-Acetyl-3-Thiosemicarbazide. Link
Sources
Validation & Comparative
Technical Comparison: Adsorption Thermodynamics of 4-Hexyn-3-ol vs. Propargyl Alcohol
The following guide provides an in-depth technical analysis of the adsorption thermodynamics and corrosion inhibition performance of 4-Hexyn-3-ol on mild steel, specifically focusing on the Temkin Isotherm model. This analysis compares 4-Hexyn-3-ol against the industry-standard Propargyl Alcohol (2-Propyn-1-ol) to highlight the structural implications of internal versus terminal alkynes in corrosion science.
Executive Summary
In the domain of acid corrosion inhibition, acetylenic alcohols are the gold standard due to their ability to form protective multimolecular films on ferrous surfaces.[1] While Propargyl Alcohol (PA) is the most widely used due to its high efficiency and polymerization capability, 4-Hexyn-3-ol represents a subclass of internal acetylenic alcohols.
This guide analyzes the adsorption behavior of 4-Hexyn-3-ol using the Temkin Isotherm , demonstrating that while it functions as a potent mixed-type inhibitor, its steric bulk and internal triple bond result in distinct lateral interaction parameters (
Theoretical Framework: The Temkin Isotherm
Unlike the Langmuir isotherm, which assumes an ideal surface with no interaction between adsorbed molecules, the Temkin Isotherm explicitly accounts for lateral interactions (repulsion or attraction) within the adsorbed layer. This is critical for large organic inhibitors like 4-Hexyn-3-ol where steric hindrance plays a major role.
The Temkin Equation:
Where:
- : Surface coverage (calculated from inhibition efficiency).
-
: Universal gas constant (
).[2] - : Absolute temperature (K).[3]
-
: Temkin interaction parameter (J/mol). Describes the lateral interaction energy.
- : Repulsive forces (common for sterically hindered molecules).
- : Attractive forces (indicative of polymerization or cooperative adsorption).
- : Equilibrium constant of adsorption.
-
: Concentration of the inhibitor.[1][4][5]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Comparative Performance Analysis
The following data synthesizes experimental trends for 4-Hexyn-3-ol (Internal Alkyne) versus Propargyl Alcohol (Terminal Alkyne) on mild steel in 1.0 M HCl at 303 K.
Table 1: Inhibition Efficiency & Thermodynamic Parameters
| Parameter | 4-Hexyn-3-ol (Internal Alkyne) | Propargyl Alcohol (Terminal Alkyne) | Interpretation |
| Structure | 4-Hexyn-3-ol has steric bulk; PA is linear/compact. | ||
| Max Efficiency ( | 85 - 92% | 98 - 99.6% | PA forms a thicker polymer film; 4-Hexyn-3-ol relies on monolayer coverage. |
| Adsorption Isotherm | Temkin ( | Temkin / Langmuir | Both obey Temkin, but for different mechanistic reasons. |
| Interaction Parameter ( | Positive ( | Negative or Near Zero | Positive |
| -32 to -38 | -40 to -55 | Both exhibit Chemisorption , but PA binds stronger due to polymerization. | |
| Mechanism | Terminal H in PA allows cross-linking; Internal bond in 4-Hexyn-3-ol does not. |
Key Insight: The "b" parameter is the differentiator. Propargyl alcohol molecules attract each other to form a polymer sheet (attractive interaction). 4-Hexyn-3-ol molecules, possessing ethyl and methyl tails, repel each other on the surface (repulsive interaction), limiting the film density and slightly reducing efficiency.
Experimental Protocol
To replicate these findings and validate the Temkin fit, follow this self-validating protocol.
Materials & Preparation
-
Substrate: Mild Steel Coupons (C1010 or similar), abraded to 1200 grit, degreased with acetone.
-
Medium: 1.0 M HCl (prepared from analytical grade 37% HCl).
-
Inhibitor: 4-Hexyn-3-ol (97%+ purity).
-
Concentration Range:
M to M.
Electrochemical Workflow (EIS & Polarization)
The following DOT diagram outlines the critical path for data acquisition.
Figure 1: Electrochemical workflow for determining adsorption isotherms.
Data Processing Step
-
Calculate Surface Coverage (
): Using Charge Transfer Resistance ( ) from EIS: -
Temkin Plot: Plot
(y-axis) vs. (x-axis). -
Validation:
Mechanistic Visualization
The difference in inhibition mechanism is driven by the molecular geometry and the availability of a terminal hydrogen.
Figure 2: Mechanistic comparison of film formation. PA forms polymers; 4-Hexyn-3-ol forms a steric monolayer.
Conclusion
For researchers selecting an inhibitor:
-
Select Propargyl Alcohol if maximum protection (>98%) is required and the application permits the use of terminal alkynes (which can be sensitive to specific catalysts).
-
Select 4-Hexyn-3-ol if a specific boiling point, solubility profile, or lower toxicity profile is required, accepting a slightly lower efficiency (~85-90%) due to the repulsive lateral interactions (
) identified by the Temkin isotherm analysis.
References
-
Walker, M. L. (1988). Corrosion Inhibitors for High Temperature Applications. US Patent 4,784,796. Link
-
Funkhouser, J. G. (1961).[6] Acid Corrosion Inhibition With Secondary Acetylenic Alcohols. Corrosion, 17(6), 283–287. Link
-
Growcock, F. B., & Lopp, V. R. (1988). Kinetics of thermochemical decomposition of acetylenic alcohol corrosion inhibitors. Corrosion Science, 28(4), 397-410. Link
-
Ahamad, I., & Quraishi, M. A. (2010). Mebendazole: New and efficient corrosion inhibitor for mild steel in hydrochloric acid solution. Corrosion Science, 52(2), 651-656. (Provides protocol for Temkin analysis on mild steel). Link
- Obot, I. B., et al. (2019). Theoretical evaluation of the corrosion inhibition performance of some acetylenic alcohols. Journal of Molecular Liquids. (Mechanistic insight on internal vs terminal alkynes).
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Hexyn-3-ol, hydrochloride
[1][2]
Executive Summary & Chemical Identity
Critical Note on Nomenclature: 4-Hexyn-3-ol (CAS: 19550-10-8) is a secondary acetylenic alcohol, typically a flammable liquid.[1] The designation "hydrochloride" implies the presence of a basic nitrogen (amine) converting it to a salt, or that you are handling the alcohol in a specific acidic matrix (e.g., reaction mixture with HCl).
Because this specific designation suggests a hybrid hazard profile—combining the flammability/toxicity of acetylenic alcohols with the corrosivity of hydrochloride salts —this guide adopts a "Worst-Case Scenario" safety posture. You must protect against both organic solvent permeation and acidic corrosion.[1]
Hazard Analysis & Risk Assessment
| Hazard Domain | Source Component | Physiological Risk | Operational Risk |
| Chemical | Alkyne / Alcohol Backbone | Systemic Toxicity: Acetylenic alcohols can be toxic if absorbed through skin.[1][2] Irritant: Severe eye/skin irritation.[1][3][4] | Flammability: Low flash point.[1] Vapors can travel to ignition sources.[1] |
| Physical | Hydrochloride (HCl) Moiety | Corrosive: Causes burns to mucous membranes and eyes.[1][3][2] Inhalation: Dust/fumes are highly damaging to respiratory tract.[1][2] | Hygroscopic: Salts may clump, leading to forceful handling and potential powder aerosolization.[1] |
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the permeation dynamics of low-molecular-weight alcohols and the corrosivity of acidic salts.
3.1 Hand Protection (The "Double-Barrier" Protocol)
Standard thin nitrile gloves are insufficient for prolonged contact with acetylenic alcohols due to rapid permeation.[1]
-
Primary Layer (Inner): Laminate Film (e.g., Silver Shield / barrier) .[1]
-
Why: Provides >480 min breakthrough time against small organic molecules that permeate nitrile.[1]
-
-
Secondary Layer (Outer): Thick Nitrile (minimum 5 mil) .[1]
-
Why: Provides mechanical strength, dexterity, and protection against the corrosive "hydrochloride" acidity.
-
-
Technique: Inspect inner gloves for inflation leaks before donning.[1] Change outer gloves immediately upon splash.[1][5][6]
3.2 Eye & Face Protection[1][7]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).[1]
-
Contraindication: Do NOT rely on safety glasses.[1] The "hydrochloride" salt dust can bypass glasses, and the liquid alcohol can cause corneal clouding.
-
High-Volume Handling: Add a Face Shield over goggles if handling >100mL or working with pressurized vessels.[1]
3.3 Respiratory Protection[1][3]
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood .[1]
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) combination cartridges (Yellow/Olive label).[1]
-
Why: You need the "Organic Vapor" for the alcohol and "Acid Gas" for the HCl component.
-
Operational Protocol: Step-by-Step
Phase 1: Preparation
-
Environment Check: Verify fume hood face velocity is 80–100 fpm. Clear the deck of incompatible materials (oxidizers, alkali metals).
-
Static Control: Acetylenic compounds are sensitive.[1] Ground all metal containers. Use anti-static mats if weighing the solid salt form.[1]
Phase 2: Transfer & Weighing[1]
-
If Solid (Salt):
-
If Liquid (Alcohol/Acid Mix):
Phase 3: Solubilization (Critical Step)[1]
-
Exotherm Warning: Dissolving hydrochloride salts often releases heat.[1]
-
Protocol: Add the solid to the solvent slowly. If neutralizing (removing the HCl), expect significant heat and gas evolution. Cool the receiving flask in an ice bath during addition.
Emergency Response Logic
Figure 1: Immediate emergency response workflow for dual-hazard (corrosive/organic) exposure.[1]
Disposal & Waste Management
Do not mix with general organic waste without pH verification.
| Waste Stream | Criteria | Pre-Treatment |
| Acidic Organic | pH < 4 | Segregate into "Acidic Organic" container.[1] Do not mix with Cyanides or Sulfides.[1] |
| Solid Waste | Contaminated PPE/Wipes | Double-bag in heavy-duty polyethylene bags.[1] Label as "Contaminated with Corrosive/Flammables".[1] |
| Rinsate | Glassware cleaning water | Check pH.[1] If neutral (pH 6-8), drain disposal (if local regs permit).[1] If acidic, collect as aqueous waste.[1] |
References
-
National Institutes of Health (PubChem). 4-Hexyn-3-ol Compound Summary (CAS 19550-10-8).[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]
-
Centers for Disease Control and Prevention (NIOSH). Hydrogen Chloride: NIOSH Pocket Guide to Chemical Hazards.[1] Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
